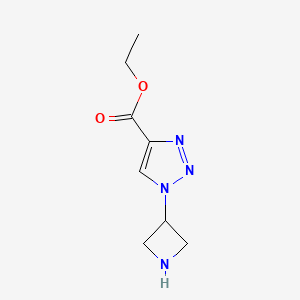
Ethyl 1-(azetidin-3-yl)-1h-1,2,3-triazole-4-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 1-(azetidin-3-yl)-1h-1,2,3-triazole-4-carboxylate is a heterocyclic compound that features both azetidine and triazole rings. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. The unique structure of this compound allows it to participate in a variety of chemical reactions, making it a versatile building block for the synthesis of more complex molecules.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-(azetidin-3-yl)-1h-1,2,3-triazole-4-carboxylate typically involves the formation of the azetidine ring followed by the introduction of the triazole moiety. One common method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates. The starting material, (N-Boc-azetidin-3-ylidene)acetate, is obtained from (N-Boc)azetidin-3-one through a DBU-catalyzed Horner–Wadsworth–Emmons reaction. This is followed by the aza-Michael addition with NH-heterocycles to yield the target functionalized 3-substituted 3-(acetoxymethyl)azetidines.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic routes mentioned above suggests that similar methodologies could be adapted for large-scale production. The use of efficient catalysts and optimized reaction conditions would be crucial for industrial applications.
化学反应分析
Types of Reactions
Ethyl 1-(azetidin-3-yl)-1h-1,2,3-triazole-4-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the triazole or azetidine rings.
Substitution: Nucleophilic and electrophilic substitution reactions can be performed on the triazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
科学研究应用
Ethyl 1-(azetidin-3-yl)-1h-1,2,3-triazole-4-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug development.
Medicine: Its potential pharmacological properties are being explored for the treatment of various diseases.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of ethyl 1-(azetidin-3-yl)-1h-1,2,3-triazole-4-carboxylate involves its interaction with molecular targets in biological systems. The azetidine and triazole rings can form hydrogen bonds and other interactions with proteins and enzymes, potentially inhibiting their activity. The exact pathways and targets are still under investigation, but the compound’s structure suggests it could modulate various biochemical processes.
相似化合物的比较
Ethyl 1-(azetidin-3-yl)-1h-1,2,3-triazole-4-carboxylate can be compared with other similar compounds, such as:
Azetidine carboxylic acids: These compounds also feature the azetidine ring and are used as building blocks for biologically active molecules.
Triazole derivatives: Compounds with the triazole ring are known for their diverse biological activities and are used in various pharmaceutical applications.
The uniqueness of this compound lies in the combination of both azetidine and triazole rings, which provides a versatile platform for further functionalization and application in different fields.
生物活性
Ethyl 1-(azetidin-3-yl)-1H-1,2,3-triazole-4-carboxylate is a compound belonging to the class of 1,2,3-triazoles, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial properties, synthesis methods, and potential applications in medicinal chemistry.
- Molecular Formula : C_{10}H_{12}N_{4}O_{2}
- Molecular Weight : 196.21 g/mol
- Purity : 98%
- InChI Key : DDJSHTSJMAGTQO-UHFFFAOYSA-N
Synthesis
The synthesis of this compound typically involves the copper-catalyzed azide-alkyne cycloaddition (CuAAC) method. This reaction is favored due to its efficiency and the mild conditions required. The general synthetic route includes:
- Formation of the azide and alkyne precursors.
- Reaction under Cu(I) catalysis to yield the triazole ring.
- Subsequent esterification to introduce the ethyl group.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of this compound against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Escherichia coli | 100 |
| Staphylococcus aureus | 150 |
| Salmonella typhimurium | 120 |
These results suggest that the compound exhibits significant antibacterial activity, particularly against Gram-negative bacteria such as E. coli and Gram-positive bacteria like S. aureus .
The mode of action for this compound appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial growth. Molecular docking studies indicate strong binding interactions with key bacterial enzymes, which may inhibit their function .
Study 1: Antimicrobial Efficacy
In a recent study published in Molecules, researchers evaluated the antimicrobial efficacy of several triazole derivatives, including this compound. The compound was found to be particularly effective against multidrug-resistant strains of bacteria, showcasing its potential as a lead candidate for further drug development .
Study 2: Molecular Docking Analysis
A molecular docking study assessed the binding affinity of this compound with various targets related to bacterial resistance mechanisms. The results indicated favorable interactions with active sites of enzymes critical for bacterial survival under antibiotic pressure .
属性
分子式 |
C8H12N4O2 |
|---|---|
分子量 |
196.21 g/mol |
IUPAC 名称 |
ethyl 1-(azetidin-3-yl)triazole-4-carboxylate |
InChI |
InChI=1S/C8H12N4O2/c1-2-14-8(13)7-5-12(11-10-7)6-3-9-4-6/h5-6,9H,2-4H2,1H3 |
InChI 键 |
DDJSHTSJMAGTQO-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=CN(N=N1)C2CNC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















